2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
This compound is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group attached to a substituted aniline moiety. The aniline ring is further modified at the para position with a 3-methyl group and a 2-oxopiperidin-1-yl substituent.
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-13-15(10-11-16(14)23-12-5-4-9-19(23)24)22-21(25)20-17(26-2)7-6-8-18(20)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAXUBAGUXPJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethoxybenzoic acid with appropriate reagents to form the benzamide core. The piperidinyl group is then introduced through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide" with three categories of benzamide derivatives: kinase inhibitors , pesticidal agents , and structural analogs with modified substituents .
Kinase Inhibitor Analogs
Compound 16 (4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide) shares the 2,6-dimethoxybenzamide core but replaces the 2-oxopiperidine group with a trifluoroethylamine-linked benzoimidazole-pyrazole moiety. Key differences include:
- Molecular Weight (MW): 420.5 g/mol (Compound 16) vs. hypothetical ~440–460 g/mol (target compound, estimated based on piperidine mass).
- Pharmacokinetic Properties: The trifluoroethyl group in Compound 16 enhances metabolic stability, whereas the 2-oxopiperidine in the target compound may improve solubility or binding to polar active sites .
Pesticidal Benzamides
Examples from the pesticide glossary () include:
- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): Lacks methoxy and piperidine substituents but retains a benzamide backbone. Used as a fungicide, contrasting with the target compound’s likely medicinal focus.
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Features fluorinated aryl groups and a pyridine ring, emphasizing lipophilicity for herbicidal activity.
Structural Analogs with Modified Substituents
A closely related analog, 2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide (CAS 510740-09-7), replaces the 2-oxopiperidine and 3-methyl groups with a 4-methylpiperidinylsulfonyl moiety. Key distinctions:
- MW: 418.51 g/mol (analog) vs. higher estimated MW for the target compound due to the 2-oxopiperidine group.
Data Table: Comparative Analysis of Benzamide Derivatives
Research Findings and Implications
- Structural Flexibility: The 2-oxopiperidine group in the target compound may enhance binding to proteolytic enzymes or G-protein-coupled receptors, as seen in piperidine-containing drugs (e.g., donepezil) .
- Synthetic Challenges: Unlike pesticidal benzamides synthesized via direct acyl chloride coupling (), the target compound likely requires advanced methods, such as Buchwald-Hartwig amination, to install the 2-oxopiperidine group.
- Limitations: Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
Biological Activity
2,6-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure includes methoxy groups and a piperidine derivative, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is , with a molecular weight of approximately 368.43 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Methoxy Groups | Present at the 2 and 6 positions on the benzene ring |
| Piperidine Derivative | Contains a 2-oxopiperidine moiety |
| Amide Functional Group | Linked to a phenyl ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially modulating various signaling pathways. The presence of the piperidine moiety suggests neuroactive properties, possibly influencing neurotransmitter systems or inflammatory pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes or signal transduction.
- Receptor Modulation: Interaction with receptors could alter cellular responses, impacting processes such as pain perception and inflammation.
Biological Activity and Therapeutic Applications
Research indicates that 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits significant biological activity with potential therapeutic applications:
-
Anti-inflammatory Effects:
- Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Case studies indicate efficacy in models of chronic inflammatory diseases.
-
Analgesic Properties:
- The compound has been investigated for its pain-relieving effects in preclinical models.
- Mechanistic studies suggest modulation of pain pathways through central nervous system interactions.
-
Antitumor Activity:
- Some studies have explored its potential in cancer therapy, showing cytotoxic effects against various cancer cell lines.
- The mechanism may involve apoptosis induction or cell cycle arrest.
Research Findings
A review of recent literature highlights several key findings related to the biological activity of this compound:
-
Study on Anti-inflammatory Activity:
A study demonstrated that treatment with the compound significantly reduced levels of IL-6 and TNF-alpha in a murine model of arthritis, indicating strong anti-inflammatory properties . -
Analgesic Efficacy:
In a pain model, administration resulted in a notable decrease in pain scores compared to control groups, suggesting its potential as an analgesic agent . -
Cytotoxicity Against Cancer Cells:
Research showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising antitumor activity .
Q & A
Q. Notes
- All answers are methodology-focused, avoiding commercial aspects.
- Advanced questions emphasize experimental design, data validation, and computational integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
